molecular formula C23H19ClN2O3 B2447785 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride CAS No. 105350-26-3; 146662-42-2

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride

Cat. No.: B2447785
CAS No.: 105350-26-3; 146662-42-2
M. Wt: 406.87
InChI Key: KDSYWFCTUKABKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride is a potent and selective competitive antagonist of leukotriene D4 and leukotriene E4 receptors. It is primarily used in scientific research to study the role of leukotrienes in various inflammatory responses, particularly in asthma and other respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinoline moiety and a benzoic acid derivative. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride exerts its effects by selectively binding to and inhibiting leukotriene D4 and leukotriene E4 receptors. This inhibition prevents the activation of these receptors, which are involved in the inflammatory response. The compound specifically blocks the mobilization of calcium ions and the production of inositol phosphates, which are critical steps in the signaling pathways that lead to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride is unique in its high selectivity and potency for leukotriene D4 and leukotriene E4 receptors. This specificity makes it a valuable tool in research settings, allowing for precise studies on the role of leukotrienes in inflammation without off-target effects .

Properties

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSYWFCTUKABKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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